2-Oxophytanic acid

Vue d'ensemble

Description

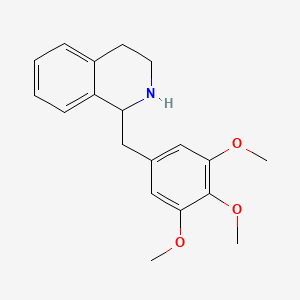

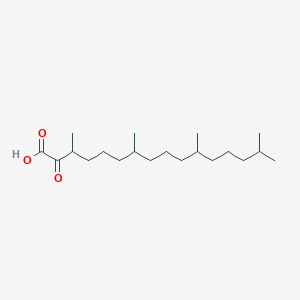

2-Oxophytanic acid, also known as 3,7,11,15-tetramethyl-2-oxohexadecanoic acid, is a molecular entity capable of donating a hydron to an acceptor . It is a 2-oxo monocarboxylic acid and is the conjugate acid of 2-oxophytanate .

Molecular Structure Analysis

The molecular formula of 2-Oxophytanic acid is C20H38O3 . The InChI representation isInChI=1S/C20H38O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-18H,6-14H2,1-5H3,(H,22,23) . The SMILES representation is CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)C(O)=O . Physical And Chemical Properties Analysis

2-Oxophytanic acid has an average mass of 326.51392 and a monoisotopic mass of 326.28210 . It has 23 heavy atoms, no rings, and 14 rotatable bonds . The topological polar surface area is 54.37, and it has 1 hydrogen bond donor and 3 hydrogen bond acceptors . The calculated logP is 5.72, and the molar refractivity is 96.53 .Applications De Recherche Scientifique

Metabolic Origin and Identification

2-Oxophytanic acid has been identified as a previously unreported metabolite in the mammalian phytanic acid breakdown pathway. Its metabolic origin is linked to the oxidation of L-2-hydroxyphytanic acid, a known intermediate in phytanic acid alpha-oxidation. This process involves a rat kidney peroxisomal H2O2-generating oxidase (Vamecq & Draye, 1988). Further, the pH optimum and kinetics of the L-2-hydroxyphytanate oxidase activity, which leads to the formation of 2-oxophytanic acid, have been characterized, underlining its importance in mammalian phytanic acid catabolism (Draye, Van hoof, de Hoffmann, & Vamecq, 1987).

Role in Peroxisomal Disorders

The study of 2-oxophytanic acid has also provided insights into peroxisomal disorders. In patients with peroxisomal disorders, an accumulation of 2-hydroxyphytanic acid and the absence of 2-oxophytanic acid in plasma were observed, highlighting the importance of alpha-oxidation and beta-oxidation processes in peroxisomes (Ten Brink, Schor, Kok, Poll-The, Wanders, & Jakobs, 1992).

Biochemical Characterization

Further biochemical studies have focused on the enzymatic conversion of 2-hydroxyphytanic acid to 2-ketophytanic acid and pristanic acid in human liver. These findings suggest multiple pathways for the decarboxylation of 2-hydroxyphytanic acid, with implications for understanding the metabolic processes in peroxisomal disorders (Verhoeven, Wanders, Schor, Jansen, & Jakobs, 1997).

Subcellular Localization and Deficiency in Zellweger Syndrome

The study of 2-oxophytanic acid has also shed light on its subcellular localization. The degradation of 2-hydroxyphytanic acid to 2-ketophytanic acid, a process involving 2-oxophytanic acid, is localized in peroxisomes and is deficient in Zellweger syndrome patients, providing a better understanding of this peroxisomal disorder (Wanders, van Roermund, Schor, Ten Brink, & Jakobs, 1994).

Propriétés

IUPAC Name |

3,7,11,15-tetramethyl-2-oxohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-18H,6-14H2,1-5H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJGVSCAFSXDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944613 | |

| Record name | 3,7,11,15-Tetramethyl-2-oxohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxophytanic acid | |

CAS RN |

22008-47-5 | |

| Record name | 2-Oxophytanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022008475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,11,15-Tetramethyl-2-oxohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclopentylamino)-2-oxoethyl]-4,7-dimethyl-N-(2-methylphenyl)-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxamide](/img/structure/B1227969.png)

![N-butan-2-yl-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B1227971.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-methylanilino]acetamide](/img/structure/B1227973.png)

![2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]-N-heptylacetamide](/img/structure/B1227977.png)

![(6-Bromo-5-methoxy-2-methyl-3-benzofuranyl)-[4-(2-methylphenyl)-1-piperazinyl]methanone](/img/structure/B1227979.png)

![5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzoic acid [2-[[(3-methylbutylamino)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1227981.png)

![4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B1227986.png)